molecular formula C13H14N4OS B2785725 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 894038-96-1

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

Cat. No.: B2785725
CAS No.: 894038-96-1
M. Wt: 274.34
InChI Key: XOHZUYVSVNVJQG-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 4-methoxyphenyl group and an ethanamine side chain. This structure combines electron-donating (methoxy) and polar (amine) functionalities, which may influence its physicochemical and biological properties. The ethanamine moiety may enhance solubility or receptor-binding interactions compared to analogs with non-polar substituents.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-18-11-4-2-9(3-5-11)12-15-13-17(16-12)10(6-7-14)8-19-13/h2-5,8H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZUYVSVNVJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with thioamide derivatives, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazole ring system . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy group .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, often outperforming traditional antibiotics and antifungals in efficacy tests .

Anticancer Properties

Several studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer treatment. The compound's structural features facilitate interactions with cellular targets involved in tumor growth and proliferation. For example, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MKN-45 and HT-29, with IC50 values indicating potent activity .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds can inhibit pathways associated with inflammation and pain, making them candidates for developing new analgesic drugs .

Agricultural Applications

Fungicides

Due to their antifungal properties, thiazolo[3,2-b][1,2,4]triazole derivatives are being explored as potential fungicides in agriculture. Their ability to inhibit fungal growth can be utilized to protect crops from diseases caused by various fungal pathogens .

Pesticides

The structural characteristics of these compounds also lend themselves to applications as pesticides. Their bioactivity can be harnessed to develop new formulations that target specific pests while minimizing environmental impact .

Material Science

Polymer Science

The unique chemical structure of thiazolo[3,2-b][1,2,4]triazole compounds allows them to be incorporated into polymer matrices for enhanced material properties. Research indicates that these compounds can improve the thermal stability and mechanical strength of polymers .

Corrosion Inhibitors

Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces can prevent corrosion in various industrial applications .

Case Studies

StudyFocusFindings
Zaharia et al. (2017)Synthesis and characterizationDeveloped novel thiazolo[3,2-b][1,2,4]triazole derivatives with significant anti-inflammatory activity .
Zoumpoulakis et al. (2020)Antifungal activityReported enhanced antifungal activity of triazole derivatives compared to standard treatments .
Qin et al. (2020)Antitumor activityIdentified potent cytotoxic effects against multiple cancer cell lines with specific structural modifications .

Mechanism of Action

The mechanism of action of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins critical for the survival and proliferation of microbial and cancer cells. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with similar derivatives:

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (¹³C NMR, δ ppm) Biological Activity
Target: 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine R1 = 4-OCH₃, R2 = CH₂CH₂NH₂ Not reported Not reported Not reported Not reported
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) R1 = 4-OCH₃, R2 = C₆H₅ 140–142 96 165.78 (C-8), 160.58 (C-4') Anti-inflammatory (potential)
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) R1 = 4-OCH₃, R2 = 4-Br-C₆H₄ 158–160 89 165.81 (C-8), 160.62 (C-4') Not reported
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) R1 = H, R2 = 4-F-C₆H₄ Not reported Not reported Not reported Anticonvulsant (MES-selective)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) R1 = H, R2 = 4-OCH₂CH₂CH₃-C₆H₄ Not reported Not reported Not reported Anticonvulsant (dual MES/PTZ)
5-(3-nitrobenzylidene)-2-[(4-phenylsulfonyl)phenyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) R1 = 3-NO₂-C₆H₃CH=, R2 = SO₂C₆H₄ 265–267 62 56.32% C (elemental) Not reported

Key Observations:

Substituent Effects on Activity:

  • The 4-methoxyphenyl group in the target compound may reduce anticonvulsant efficacy compared to fluorophenyl (3c) or propoxyphenyl (5b) derivatives, as electron-withdrawing groups (e.g., F) enhance MES-selective activity .
  • Antimicrobial activity in related compounds is boosted by halogen (Cl/F) substituents, suggesting the methoxy group in the target may confer weaker or distinct activity .

Spectral and Physical Data:

  • The ¹³C NMR signal for C-8 in the thiazolo-triazole core (~165 ppm) is consistent across methoxyphenyl-substituted analogs (9b, 10b), indicating structural stability .
  • Higher melting points in sulfonyl/nitro-substituted derivatives (e.g., 5a at 265–267°C) suggest increased crystallinity due to polar functional groups .

Synthetic Feasibility:

  • Yields for methoxyphenyl-containing derivatives (e.g., 9b at 96%) are superior to those of nitrobenzylidene analogs (5a at 62%), highlighting the influence of substituent complexity on reaction efficiency .

Biological Activity

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 278.34 g/mol
  • IUPAC Name : this compound

This compound features a methoxyphenyl group attached to a thiazolo-triazole scaffold, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole structure. For instance:

  • A series of thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated against various cancer cell lines. Compounds showed significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the specific structure and substituents present .
CompoundIC50 Value (µg/mL)Target Cell Line
Compound 11.61 ± 1.92A-431
Compound 923.30 ± 0.35Jurkat
Compound 101.98 ± 1.22Various

The presence of electron-donating groups like methoxy at specific positions on the phenyl ring enhances the anticancer activity by increasing lipophilicity and improving interaction with target proteins.

Antimicrobial Activity

The antimicrobial properties of similar thiazolo[3,2-b][1,2,4]triazoles have also been explored:

  • Compounds were tested against a range of bacteria and fungi with promising results indicating effective inhibition of growth at low concentrations .

The proposed mechanisms through which these compounds exert their effects include:

  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes such as aromatase and carbonic anhydrase . The thiazole and triazole rings facilitate binding through hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells by modulating pathways associated with cell survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazolo-triazole scaffold significantly affect biological activity:

  • Substituent Variations : The position and nature of substituents on the phenyl ring or thiazole moiety can enhance or diminish activity. For example, para-substituted methoxy groups tend to increase potency due to better electronic properties .

Case Studies

Recent research has highlighted specific case studies where compounds similar to this compound were synthesized and evaluated:

  • Synthesis and Evaluation : A study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their anticancer properties using the NCI 60 cancer cell line screen. Several compounds displayed excellent activity without significant toxicity to normal cells .
  • In Vivo Studies : In vivo models demonstrated that certain derivatives significantly reduced tumor growth in xenograft models while exhibiting minimal side effects .

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